molecular formula C15H9F2NO2 B2564989 1H-indol-4-yl 2,6-difluorobenzoate CAS No. 239080-90-1

1H-indol-4-yl 2,6-difluorobenzoate

Cat. No.: B2564989
CAS No.: 239080-90-1
M. Wt: 273.239
InChI Key: ACDQAWMOZPWYGF-UHFFFAOYSA-N
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Description

1H-indol-4-yl 2,6-difluorobenzoate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indol-4-yl 2,6-difluorobenzoate typically involves the esterification of 1H-indole-4-carboxylic acid with 2,6-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1H-indol-4-yl 2,6-difluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different indole derivatives .

Scientific Research Applications

1H-indol-4-yl 2,6-difluorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-indol-4-yl 2,6-difluorobenzoate involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 1H-indol-3-yl benzoate
  • 1H-indol-5-yl 2,6-difluorobenzoate
  • 1H-indol-4-yl 3,5-difluorobenzoate

Uniqueness

1H-indol-4-yl 2,6-difluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the indole and difluorobenzoate moieties provides a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

IUPAC Name

1H-indol-4-yl 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NO2/c16-10-3-1-4-11(17)14(10)15(19)20-13-6-2-5-12-9(13)7-8-18-12/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDQAWMOZPWYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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